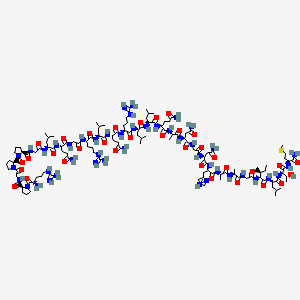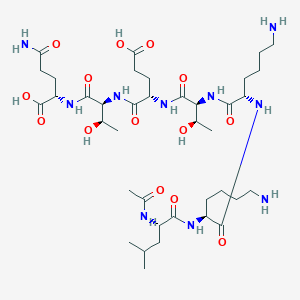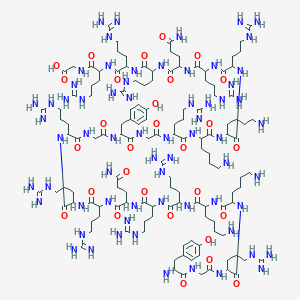
Orexin B (Maus)
Übersicht
Beschreibung
Orexin B, also known as hypocretin-2, is a neuropeptide produced in the hypothalamus. It plays a crucial role in regulating various physiological processes, including sleep-wake cycles, feeding behavior, energy homeostasis, and reward-seeking behavior. Orexin B exerts its effects by binding to specific G-protein-coupled receptors, namely orexin receptor type 1 and orexin receptor type 2 .
Wissenschaftliche Forschungsanwendungen
Orexin B has diverse applications in scientific research:
Chemistry: Used to study peptide synthesis and structure-activity relationships.
Biology: Investigates its role in regulating physiological processes like sleep, feeding, and energy balance.
Medicine: Explores therapeutic potential in treating sleep disorders, obesity, and neurodegenerative diseases.
Industry: Utilized in the development of drugs targeting orexin receptors for various conditions.
Wirkmechanismus
Target of Action
Orexin B (mouse) is an endogenous agonist that primarily targets the Orexin receptors . These receptors are of two types: Orexin receptor type 1 (OX1R) and Orexin receptor type 2 (OX2R) . These receptors play a crucial role in various physiological processes, including feeding behavior, sleep-wake rhythm, reward and addiction, and energy balance .
Mode of Action
Orexin B interacts with its targets, the Orexin receptors, by binding and activating them . This interaction leads to the activation of two G-protein–coupled receptors (GPCRs), OX1R and OX2R . The activation of these receptors triggers various downstream signal pathways, thereby exerting a variety of physiological functions .
Biochemical Pathways
The activation of Orexin receptors by Orexin B affects several biochemical pathways. One of the key pathways influenced is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is involved in the pathology of various neurological diseases . Furthermore, Orexin B has been reported to reduce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway .
Pharmacokinetics
It is known that the compound is well-tolerated when administered intravenously . The plasma concentrations of Orexin B appear to be proportional to the dose over the studied dose range . The plasma concentrations plateau approximately 3-4 hours after the start of infusion .
Result of Action
The action of Orexin B results in a variety of molecular and cellular effects. It has been reported to promote the growth of dopaminergic neurons . Furthermore, Orexin B has been found to significantly decrease the death of dopaminergic neurons caused by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin . It also alleviates motor symptoms in a Parkinson’s disease mouse model .
Action Environment
The action, efficacy, and stability of Orexin B can be influenced by various environmental factors. It is known that Orexin B is primarily synthesized and secreted by the lateral hypothalamus , suggesting that changes in the hypothalamic environment could potentially influence its action
Biochemische Analyse
Biochemical Properties
Orexin B exerts its effects by binding and activating two G-protein–coupled receptors (GPCRs), orexin receptor type 1 and type 2 . It has been reported to promote the growth of dopaminergic neurons . Orexin B interacts with various enzymes, proteins, and other biomolecules, and these interactions play a vital role in its function .
Cellular Effects
Orexin B has significant effects on various types of cells and cellular processes. For instance, it has been found to protect dopaminergic neurons from neurotoxicity associated with reduced extracellular signal-regulated kinase phosphorylation . Orexin B also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Orexin B involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Orexin B has been shown to decrease the levels of phosphorylated extracellular signal-regulated kinase in treated cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Orexin B change over time. It has been observed that Orexin B significantly decreases the death of dopaminergic neurons caused by certain neurotoxins . Information on Orexin B’s stability, degradation, and long-term effects on cellular function is still being researched .
Metabolic Pathways
Orexin B is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . The exact metabolic pathways that Orexin B is involved in are still being researched.
Transport and Distribution
Orexin B is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, which can affect its localization or accumulation . The exact mechanisms of Orexin B’s transport and distribution are still being researched.
Subcellular Localization
It is known that Orexin B is produced by neurons in the lateral hypothalamus , but further details about its subcellular localization are still being investigated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of orexin B involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of orexin B follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Orexin B undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Formation of stable disulfide-bonded orexin B.
Reduction: Generation of reduced orexin B with free thiol groups.
Substitution: Modified orexin B with altered amino acid sequences.
Vergleich Mit ähnlichen Verbindungen
Orexin A (hypocretin-1): Another neuropeptide with similar functions but different receptor affinities.
Dynorphin: Co-expressed with orexin in the hypothalamus and has opposing effects on neuronal activity.
Uniqueness of Orexin B:
Receptor Affinity: Orexin B has a higher affinity for orexin receptor type 2 compared to orexin receptor type 1.
Physiological Roles: While both orexin A and orexin B regulate sleep-wake cycles, orexin B is more specifically involved in energy homeostasis and feeding behavior
Orexin B’s unique receptor affinity and specific physiological roles make it a valuable target for therapeutic interventions in sleep disorders, obesity, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H215N45O34S/c1-18-65(12)99(120(202)166-82(49-64(10)11)117(199)168-100(69(16)172)121(203)156-72(101(133)183)37-44-206-17)167-97(181)57-144-102(184)66(13)150-103(185)67(14)152-111(193)83(50-70-53-140-59-149-70)165-116(198)85(52-93(132)177)155-95(179)55-146-106(188)84(51-92(131)176)161-104(186)68(15)151-107(189)76(32-35-90(129)174)159-114(196)80(47-62(6)7)164-115(197)81(48-63(8)9)163-109(191)74(27-21-40-143-126(138)139)157-110(192)77(33-36-91(130)175)160-113(195)79(46-61(4)5)162-108(190)73(26-20-39-142-125(136)137)153-94(178)54-145-105(187)75(31-34-89(128)173)158-112(194)78(45-60(2)3)154-96(180)56-147-118(200)87-29-23-43-171(87)123(205)88-30-24-41-169(88)98(182)58-148-119(201)86-28-22-42-170(86)122(204)71(127)25-19-38-141-124(134)135/h53,59-69,71-88,99-100,172H,18-52,54-58,127H2,1-17H3,(H2,128,173)(H2,129,174)(H2,130,175)(H2,131,176)(H2,132,177)(H2,133,183)(H,140,149)(H,144,184)(H,145,187)(H,146,188)(H,147,200)(H,148,201)(H,150,185)(H,151,189)(H,152,193)(H,153,178)(H,154,180)(H,155,179)(H,156,203)(H,157,192)(H,158,194)(H,159,196)(H,160,195)(H,161,186)(H,162,190)(H,163,191)(H,164,197)(H,165,198)(H,166,202)(H,167,181)(H,168,199)(H4,134,135,141)(H4,136,137,142)(H4,138,139,143)/t65-,66-,67-,68-,69+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,99-,100-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZFBVFVIDDPQ-GWQFQBPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H215N45O34S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2936.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Orexin B (mouse) influence respiratory rate, and what is the significance of the brain region studied?
A1: The research demonstrates that microinjecting Orexin B (mouse) directly into the Kӧlliker-Fuse (KF) nucleus of anesthetized mice results in a temporary decrease in respiratory rate []. This finding is particularly noteworthy because the KF nucleus receives projections from orexinergic neurons in the hypothalamus and connects to brain regions directly involved in respiratory control, such as the rostroventral respiratory group, and phrenic and hypoglossal motor neurons []. This suggests that Orexin B signaling within the KF nucleus could play a role in modulating breathing patterns, potentially linking arousal states with respiratory responses. Further investigation is needed to fully elucidate the mechanisms underlying this effect and its implications for respiratory control in various physiological and pathological conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










